(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine
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Description
“(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine” is an organic compound. It contains an amine functional group (-NH2), a secondary carbon (the carbon attached to two other carbons and the amine group), and a cyclopropyl group (a three-membered carbon ring). The “2R” indicates the configuration of the chiral center, the carbon attached to four different groups .
Molecular Structure Analysis
The molecular structure would be determined by the connectivity of the atoms and the stereochemistry at the chiral center. The presence of the amine could lead to the possibility of the compound existing as different tautomers or protonation states depending on the pH of the solution .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions. It could act as a nucleophile in substitution reactions or as a base in acid-base reactions. The reactivity might also be influenced by the steric hindrance from the cyclopropyl and methyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. As an amine, the compound would be expected to have a higher boiling point than similar-sized hydrocarbons due to the ability to form hydrogen bonds. The cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)4-8-5-9(8,2)3/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFEVIQFCVDLK-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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